molecular formula C8H9FO B2511485 3-Fluorobicyclo[3.2.1]oct-3-en-2-one CAS No. 2470439-86-0

3-Fluorobicyclo[3.2.1]oct-3-en-2-one

Cat. No.: B2511485
CAS No.: 2470439-86-0
M. Wt: 140.157
InChI Key: BGOPONHALHQMFF-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Molecules for Advanced Synthetic Endeavors

The introduction of fluorine into organic molecules imparts a range of unique physicochemical properties that are highly sought after in fields such as medicinal chemistry, agrochemicals, and materials science. sapub.orgmdpi.com The profound impact of fluorination stems from the distinctive characteristics of the fluorine atom, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond. mdpi.com

Selective fluorine substitution can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's binding affinity to biological targets. The incorporation of fluorine can also improve a compound's lipophilicity, which affects its absorption, distribution, and transport across biological membranes. researchgate.net These modifications have made fluorinated compounds integral to the development of numerous pharmaceuticals. mdpi.com

In synthetic chemistry, the development of new fluorination methods is a vibrant area of research. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used to introduce fluorine into ketone-containing molecules. sapub.orgscispace.comresearchgate.net The synthesis of fluorinated cyclic ketones is of particular interest as these structures serve as versatile intermediates for more complex molecular targets. sapub.orgscispace.comresearchgate.net

Bond PropertyCarbon-Hydrogen (C-H)Carbon-Fluorine (C-F)
Average Bond Length ~1.09 Å~1.35 Å
Average Bond Energy ~413 kJ/mol~485 kJ/mol
Electronegativity (Pauling Scale) H: 2.20F: 3.98

The Bicyclo[3.2.1]octane Framework: Structural Features and Synthetic Utility

The bicyclo[3.2.1]octane skeleton is a prevalent structural motif found in a wide array of biologically active natural products, including terpenes and alkaloids. nih.gov This rigid, three-dimensional framework provides a defined spatial arrangement of functional groups, making it an attractive scaffold for the design of new therapeutic agents and other functional molecules.

The synthetic construction of the bicyclo[3.2.1]octane core has been the subject of extensive research, with numerous strategies developed to access this important structure. rsc.org Common methods include intramolecular cyclization reactions, Diels-Alder cycloadditions, and double Michael additions. rsc.orgresearchgate.net The parent compound, bicyclo[3.2.1]octan-3-one, and its derivatives are key intermediates in these synthetic pathways. orgsyn.org For instance, procedures for the synthesis of the chlorinated analogue, 3-chlorobicyclo[3.2.1]oct-2-ene, demonstrate a viable route to functionalized bicyclo[3.2.1]octane systems that can be further elaborated. orgsyn.org

The versatility of this framework is highlighted by its use in creating compounds with diverse biological activities. For example, various bicyclo[3.2.1]octene derivatives have been synthesized and evaluated as potential inhibitors of influenza virus sialidases, demonstrating the scaffold's utility in antiviral drug discovery. nih.gov

Importance of 3-Fluorobicyclo[3.2.1]oct-3-en-2-one Derivatives in Chemical Research

The combination of a fluorine atom and the bicyclo[3.2.1]octane framework in a single molecule, as seen in this compound, offers a compelling platform for chemical innovation. While specific research focusing on this compound is limited, its value can be inferred from its constituent parts and the applications of related structures.

Derivatives of this compound are promising candidates for agrochemical and pharmaceutical research. The chloro-analogue, 3-chlorobicyclo[3.2.1]oct-3-en-2-ol, serves as an intermediate in the synthesis of herbicides, including those that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. google.com This suggests that fluorinated versions could exhibit similar or enhanced biological activity, leveraging the known benefits of fluorine substitution.

Furthermore, fluorinated bridged bicyclic compounds are increasingly recognized as "3D-isosteres" of planar aromatic rings in drug design. researchgate.net Replacing a flat aryl group with a rigid, three-dimensional, fluorinated scaffold can lead to improved physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing biological activity. researchgate.net As a readily available synthetic building block, this compound provides chemists with a valuable starting material to access novel, three-dimensional chemical space and develop next-generation bioactive molecules.

Strategies for Constructing the Bicyclo[3.2.1]octane Core

The construction of the bicyclo[3.2.1]octane skeleton can be achieved through various synthetic routes, often categorized by the key bond-forming strategy. These methods include intramolecular cyclizations, cycloadditions, and tandem reactions that efficiently build the bridged ring system from simpler acyclic or monocyclic precursors. beilstein-journals.org

The formation of the bicyclo[3.2.1]octane core from simpler starting materials is frequently accomplished through intramolecular cyclization reactions. These reactions create the characteristic bridged structure in a single, often stereocontrolled, step.

One common approach is the base-promoted cyclization of 1,4-diketones, which can yield the bicyclo[3.2.1] intermediate through an intramolecular aldol reaction. nih.gov Another powerful method is radical cyclization. For instance, Mn(III)-initiated radical cyclization of specific alkynyl ketones has been successfully employed to provide the desired bicyclo[3.2.1]octane structures. nih.gov Palladium-catalyzed intramolecular cyclization represents another modern technique to assemble this bicyclic core. rsc.org Furthermore, multicomponent reactions can generate α,β-unsaturated acylammonium intermediates that subsequently cyclize to form the bicyclo[3.2.1]octane fragment. nih.gov

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, is also adapted for constructing bicyclic systems. Specifically, the intramolecular Diels-Alder (IMDA) reaction is a key strategy for assembling the bicyclo[3.2.1]octane framework. nih.govnih.gov

In a typical sequence, a starting material like the monoterpene carvone can be converted into a 5-vinyl-1,3-cyclohexadiene derivative. nih.govmdpi.com This intermediate, when heated, undergoes an IMDA reaction to form a tricyclo[3.2.1.0²·⁷]octane system. nih.gov The desired bicyclo[3.2.1]octane framework is then revealed through the regioselective cleavage of the cyclopropane (B1198618) ring within this tricyclic intermediate. nih.gov This strategy allows for the preparation of highly functionalized, enantiopure bicyclo[3.2.1]octane derivatives. nih.govmdpi.com Scandium-catalyzed Diels-Alder reactions have also been integrated into one-pot procedures to construct these bicyclic systems.

Table 1: Examples of Diels-Alder Reactions in Bicyclo[3.2.1]octane Synthesis

Precursor Type Reaction Type Key Intermediate Final Core Structure Reference
5-vinyl-1,3-cyclohexadiene Intramolecular [4+2] Tricyclo[3.2.1.0²·⁷]octan-3-one Bicyclo[3.2.1]octane nih.gov
α,β-unsaturated ketone Intramolecular [4+2] Trimethylsilyl ether derivative Bicyclo[3.2.1]octane nih.gov
Presynthesized Dienes and Enones Scandium-catalyzed [4+2] Cycloaddition adduct Bicyclo[3.2.1]octane

Michael additions are fundamental carbon-carbon bond-forming reactions that are extensively used to create bridged bicyclic ketones. These strategies often involve tandem or cascade sequences where an initial Michael addition is followed by an intramolecular cyclization.

An expedient method for synthesizing the bicyclo[3.2.1]octane skeleton is the double Michael addition (DMA) of carbon nucleophiles to cyclic dienones. rsc.org This reaction has been successfully applied to 7-membered ring dienones (2,6-cycloheptadien-1-ones) to produce 8-disubstituted bicyclo[3.2.1]octane-3-ones. rsc.org

The process is believed to occur in two stages: an initial intermolecular Michael addition of the nucleophile to the dienone, followed by a second, intramolecular Michael addition of the resulting enolate to the remaining double bond, which forms the bicyclic structure. rsc.org This methodology allows for good control over the stereochemistry of the bridged center and proceeds in moderate to excellent yields. rsc.org

Table 2: Synthesis of Bicyclo[3.2.1]octan-3-ones via Double Michael Addition

Nucleophile Dienone Conditions Yield Reference
Dimethyl malonate 2,6-cycloheptadien-1-one NaH, THF, 0 °C to rt 80% rsc.org
Methyl cyanoacetate 2,6-cycloheptadien-1-one NaH, THF, 0 °C to rt 96% rsc.org
Nitromethane 2,6-cycloheptadien-1-one DBU, THF, rt 80% rsc.org

Another powerful strategy involves the intramolecular Michael cyclization of 1,3-dicarbonyl compounds. In this approach, a cyclic 1,3-dione is functionalized with a side chain containing an electron-deficient alkene (a Michael acceptor). researchgate.net Upon treatment with a base, the dione is deprotonated and undergoes an intramolecular conjugate addition to the tethered alkene, thereby constructing the bicyclic ring system. researchgate.net

This methodology has been used to convert achiral 1,3-cyclopentanediones tethered to activated olefins into bicyclo[3.2.1]octane-6,8-dione derivatives with high yields. researchgate.net Organocatalysis, particularly with chiral phosphoric acids, has enabled desymmetrizing Michael cyclizations of 2,2-disubstituted cyclic 1,3-diketones to give bridged bicyclic products with high enantioselectivity. Domino Michael-aldol reactions of cyclic 1,3-ketoesters with various Michael acceptors also provide a direct route to functionalized bicyclo[3.2.1]octanes. nih.govsemanticscholar.org

The [4+3]-cycloaddition reaction is an efficient method for the synthesis of seven-membered rings and can be applied to construct the bicyclo[3.2.1]octane system. researchgate.net This reaction typically involves the coupling of an oxyallyl cation (a four-atom component) with a diene such as furan (a three-atom component). researchgate.net The oxyallyl cations are often generated from α,α'-dihaloketones. researchgate.net This approach provides direct access to the 8-oxabicyclo[3.2.1]octane skeleton, which can be further modified.

Sonochemistry, the application of ultrasound to chemical reactions, is a technique known to promote cycloaddition reactions, often leading to improved yields and shorter reaction times. While specific literature detailing the use of sonochemistry for the [4+3] cycloaddition to form the bicyclo[3.2.1]octane core is not prominent, it is a recognized method for facilitating cycloadditions in general, for instance in ionic liquids. thegoodscentscompany.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorobicyclo[3.2.1]oct-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOPONHALHQMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C=C(C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Fluorobicyclo 3.2.1 Oct 3 En 2 One

Reactions at the Unsaturated Ketone Moiety

The α,β-unsaturated ketone, or enone, is a highly versatile functional group that can undergo a variety of chemical transformations. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, making both the carbonyl carbon and the β-carbon susceptible to nucleophilic attack.

Electrophilic Addition Reactions to the Double Bond

Electrophilic addition to the double bond of enones is a fundamental reaction. The driving force is the formation of a covalent bond between an electrophile and the electron-rich C=C double bond, leading to the formation of a carbocation intermediate. wikipedia.org This intermediate is then attacked by a nucleophile to yield the final addition product.

In the case of 3-Fluorobicyclo[3.2.1]oct-3-en-2-one, the fluorine atom at the α-position is expected to have a significant impact on the regioselectivity of electrophilic addition. The strong electron-withdrawing nature of fluorine deactivates the double bond towards electrophilic attack compared to its non-fluorinated counterpart. When an electrophile (E+) does add, it will preferentially attack the β-carbon to form a more stable carbocation at the α-position, which is adjacent to the carbonyl group and influenced by the fluorine atom. The subsequent attack by a nucleophile (Nu-) would complete the addition.

Table 1: Predicted Products of Electrophilic Addition to this compound

Reagent (E-Nu)Predicted Major Product
HBr4-Bromo-3-fluorobicyclo[3.2.1]octan-2-one
H₂O (acid-catalyzed)3-Fluoro-4-hydroxybicyclo[3.2.1]octan-2-one
Br₂3,4-Dibromo-3-fluorobicyclo[3.2.1]octan-2-one

This table is based on the general mechanism of electrophilic addition to α-haloenones.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of enones is a common reaction, often referred to as a 1,2-addition. libretexts.org This reaction is favored by strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds. The nucleophile directly attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to yield an alcohol.

For this compound, the presence of the fluorine atom is expected to enhance the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect. This would make the carbonyl group more susceptible to nucleophilic attack.

Another important reaction is the conjugate or 1,4-addition, where the nucleophile attacks the β-carbon of the enone system. libretexts.org This is typically favored by "soft" nucleophiles. The presence of the α-fluorine atom can influence the balance between 1,2- and 1,4-addition. The electron-withdrawing fluorine atom can make the β-carbon more electrophilic, potentially favoring conjugate addition with certain nucleophiles.

Table 2: Predicted Products of Nucleophilic Addition to this compound

ReagentPredicted Major Product (1,2-addition)Predicted Major Product (1,4-addition)
CH₃MgBr (Grignard)3-Fluoro-2-methylbicyclo[3.2.1]oct-3-en-2-ol3-Fluoro-4-methylbicyclo[3.2.1]octan-2-one
(CH₃)₂CuLi (Gilman)3-Fluoro-2-methylbicyclo[3.2.1]oct-3-en-2-ol3-Fluoro-4-methylbicyclo[3.2.1]octan-2-one
NaBH₄ (Reduction)3-Fluorobicyclo[3.2.1]oct-3-en-2-ol3-Fluorobicyclo[3.2.1]octan-2-one

This table illustrates the potential outcomes, with the regioselectivity depending on the nature of the nucleophile and reaction conditions.

Hydrogenation of the Double Bond

The hydrogenation of the carbon-carbon double bond in cyclic enones is a well-established transformation, often achieved using catalytic methods. princeton.eduacs.org Organocatalytic transfer hydrogenation has emerged as a powerful tool for the enantioselective reduction of cyclic enones. princeton.edu These reactions typically employ a catalyst and a hydrogen source, such as Hantzsch ester, to deliver hydrogen across the double bond. acs.org For bicyclic enones, the stereochemical outcome of the hydrogenation is often controlled by the steric accessibility of the double bond, with hydrogen being delivered from the less hindered face of the molecule. In the case of this compound, catalytic hydrogenation is expected to reduce the double bond to afford 3-Fluorobicyclo[3.2.1]octan-2-one.

Table 3: Conditions for Hydrogenation of Cyclic Enones

Catalyst / ReagentSubstrate TypeProductReference
Pd/C, H₂Cyclic EnonesSaturated Ketone nih.gov
Imidazolidinone catalyst, Hantzsch esterCyclic Enonesβ-Substituted Cycloalkenones acs.org

This table provides examples of hydrogenation methods applicable to cyclic enones.

Cycloaddition Reactions of the Enone System

Enones are excellent substrates for cycloaddition reactions. One of the most common is the photochemical [2+2] cycloaddition with alkenes to form cyclobutane rings. wikipedia.org This reaction proceeds through a stepwise mechanism involving a diradical intermediate. wikiwand.com The regiochemistry and stereochemistry of the cycloaddition are influenced by both steric and electronic factors. For cyclic enones, intramolecular cycloadditions are also possible if an alkene moiety is present elsewhere in the molecule.

This compound is expected to undergo photochemical [2+2] cycloaddition with various alkenes. The fluorine substituent may influence the reactivity and regioselectivity of the cycloaddition due to its electronic effects.

Influence of the Fluorine Substituent on Reactivity

The substitution of a hydrogen atom with fluorine can dramatically alter the reactivity of a molecule due to fluorine's unique electronic properties.

Electronic Effects of Fluorine on Reaction Pathways

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect is significant in this compound, where the fluorine atom is directly attached to the enone system.

The primary electronic effects of the fluorine substituent are:

Increased Electrophilicity: The inductive effect of fluorine withdraws electron density from the enone system, making both the carbonyl carbon and the β-carbon more electrophilic and thus more susceptible to nucleophilic attack.

Deactivation of the Double Bond to Electrophilic Attack: The electron-withdrawing nature of fluorine reduces the electron density of the C=C double bond, making it less reactive towards electrophiles.

Influence on Regioselectivity: In nucleophilic additions, the enhanced electrophilicity of the β-carbon due to the α-fluorine can favor conjugate addition with soft nucleophiles. In electrophilic additions, the fluorine atom will influence the stability of the intermediate carbocation, thereby directing the regiochemical outcome.

These electronic perturbations modify the reaction pathways and can be exploited to control the selectivity of various transformations involving the enone moiety.

Steric Effects in Fluorinated Bicyclic Systems

The introduction of fluorine into bicyclic systems such as the bicyclo[3.2.1]octane framework significantly influences their reactivity, not only through electronic effects but also through steric hindrance. The fluorination of cyclic ketones is governed by a combination of these steric and electronic factors. sapub.org In general, fluorine is considered a small atom, often used as a hydrogen surrogate due to its minimal steric impact, which is a key reason for its use in drug design. st-andrews.ac.uk For instance, in fluorocyclohexane, there is only a minor preference for the equatorial conformer over the axial one. st-andrews.ac.uk

Keto-Enol Tautomerism and its Role in Fluorination Mechanisms

Keto-enol tautomerism, the equilibrium between a keto form and an enol form, is a fundamental concept in the chemistry of carbonyl compounds and plays a critical role in the fluorination of cyclic ketones. libretexts.orglibretexts.org This interconversion is catalyzed by both acids and bases. libretexts.org While most simple ketones exist predominantly in the keto form at equilibrium, the enol tautomer, though less stable, is highly reactive and central to much of the chemistry of carbonyl compounds. libretexts.org

In the context of fluorinated ketones, the equilibrium can be influenced by the presence of fluorine. For cyclic β-diketones, the introduction of a fluorine atom can affect the relative stability of the keto and enol tautomers. bit.edu.cn The stability of the cyclic enol form can be attributed to the destabilization of the keto form and the stabilization of the enol form. bit.edu.cn Cyclic β-diketones that can tautomerize to a keto-enol form are known to undergo fluorination under mild conditions. sapub.org

Enolic Tautomers as Intermediates in Electrophilic Fluorination

The mechanism of electrophilic fluorination of cyclic ketones, particularly with N-F reagents like Selectfluor®, is proposed to proceed through an enolic tautomer intermediate. sapub.orgresearchgate.net The fluorination of cyclic β-diketones, which readily form enols, often occurs under mild conditions. sapub.org The reaction involves the attack of the electron-rich enol on the electrophilic fluorine source.

Kinetic studies on the fluorination of 1,3-dicarbonyl systems have provided further insight into this mechanism. The process of photoketonization coupled with relaxation kinetics has been used to determine enolization rates, which are crucial for understanding the selectivity between mono- and di-fluorination. dur.ac.uk These studies confirm that the enol form is the key reactive intermediate in these electrophilic fluorination reactions.

Hydration Tendencies of Fluorinated Cyclic Diketones

A notable characteristic of fluorinated cyclic diketones is their tendency to form stable hydrates. sapub.orgresearchgate.netrsc.org Direct fluorination of cyclic 1,3-diones can yield 2,2-difluorinated products that form stable monohydrates. rsc.org This propensity for hydration is attributed to the enhanced electrophilicity of the carbonyl carbon due to the presence of adjacent electron-withdrawing fluorine atoms. sapub.org

Spectroscopic studies have shown that cyclic 2-trifluoroacetylated-1,3-diketones, for example, undergo rapid hydration, resulting in an equilibrium mixture that favors the diketo hydrate. sapub.orgresearchgate.net This hydration must be considered in the handling and characterization of these compounds, as they need to be maintained in a moisture-free environment to avoid this phenomenon. sapub.org

Single Electron Transfer (SET) Mechanisms in Fluorination Processes

While many electrophilic fluorinations are thought to proceed via polar, two-electron mechanisms involving enol intermediates, the possibility of a Single Electron Transfer (SET) mechanism has also been considered, particularly for certain substrates and reaction conditions. researchgate.net An SET mechanism involves the transfer of a single electron from the substrate to the fluorinating agent, generating radical intermediates.

In the context of ketone-directed fluorination, it has been suggested that an electron transfer mechanism, either as a concerted proton-coupled electron transfer (PCET) or a stepwise electron transfer/proton transfer (ET/PT), may be operative. rsc.org For some substrates, such as those where tautomerization to the keto-enolic form is unfavorable due to factors like antiaromaticity, a mechanistic shift from a polar electrophilic fluorination to an SET process may occur. researchgate.net The operation of an SET pathway has been investigated in other fluorination reactions, such as the silver(I)-mediated deconstructive fluorination of cyclic amines, where multistate reactivity involving low-lying singlet and triplet electronic states was identified rather than a classical SET event. nih.gov

Rearrangement Reactions of Bicyclo[3.2.1]oct-3-en-2-one and its Fluorinated Analogues

The bicyclo[3.2.1]octane skeleton is a common structural motif in natural products, and its synthesis often involves rearrangement reactions. cdnsciencepub.comresearchgate.net Sigmatropic rearrangements, in particular, are powerful tools for constructing this bicyclic framework. nih.gov

Sigmatropic Rearrangements (e.g., Cope, Oxy-Cope, Claisen Rearrangements)

Sigmatropic rearrangements are concerted pericyclic reactions involving the migration of a σ-bond across a π-system. masterorganicchemistry.com The nsf.govnsf.gov-sigmatropic rearrangement is particularly useful and includes the Cope, Oxy-Cope, and Claisen rearrangements. nih.gov

The Cope rearrangement of 1,5-dienes is a key reaction for constructing the bicyclo[3.2.1]octane skeleton. nih.govnsf.gov For example, thermolysis of divinylcyclopropane systems can lead to the formation of bicyclo[3.2.1]octadienes. cdnsciencepub.com This transformation proceeds via a concerted cleavage and reformation of C-C bonds through a cyclic, six-electron transition state. masterorganicchemistry.comnsf.gov

The Oxy-Cope rearrangement , a variation of the Cope rearrangement, involves 1,5-dien-3-ols and is driven by the formation of a stable carbonyl group after the initial rearrangement and subsequent keto-enol tautomerization. wikipedia.org This reaction has been applied to bicyclic systems, including those that can serve as precursors to the bicyclo[3.2.1]octane framework. ucla.edusoton.ac.uk The reaction rate can be dramatically accelerated by base (anionic oxy-Cope rearrangement). wikipedia.org Both concerted and stepwise radical pathways are possible, though the concerted mechanism proceeding through a chair-like transition state is generally favored. wikipedia.org

The Claisen rearrangement is another nsf.govnsf.gov-sigmatropic shift, involving an allyl vinyl ether that rearranges to a γ,δ-unsaturated carbonyl compound. nrochemistry.com This reaction is generally irreversible due to the thermodynamic stability of the resulting carbonyl compound. nrochemistry.com While less directly cited for the synthesis of the parent this compound, Claisen condensations are used in reactions of related bicyclic ketones, which can undergo skeletal rearrangements. cdnsciencepub.com Furthermore, aromatic Claisen rearrangements have been employed in the synthesis of natural products containing a benzobicyclo[3.2.1]octanone core. researchgate.net

Fritsch–Buttenberg–Wiechell Rearrangements of Carbenes to Bicyclo[3.2.1]octyne Derivatives

The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a classic method for the synthesis of alkynes from 1,1-diaryl-2-halo-alkenes through the action of a strong base. scribd.com The mechanism involves deprotonation of the vinylic hydrogen, followed by α-elimination to form a vinyl carbene, which then undergoes a 1,2-aryl or alkyl migration to yield the alkyne. scribd.comwikipedia.org This rearrangement is also applicable to alkyl-substituted systems. wikipedia.org

In the context of this compound, a hypothetical FBW-type rearrangement would start from a suitable precursor, such as a 3-fluoro-4-halobicyclo[3.2.1]oct-3-en-2-one derivative. Treatment with a strong base would generate a vinylidene carbene intermediate. Subsequent 1,2-migration of one of the bridgehead carbons of the bicyclo[3.2.1]octane skeleton would lead to the formation of a highly strained bicyclo[3.2.1]octyne derivative.

The mechanism of the FBW rearrangement of magnesium alkylidene carbenoids has been studied, and it is suggested to be an anionotropic rearrangement where the migratory aptitude follows the stability of the carbanions (aryl, alkynyl >> alkyl). beilstein-journals.org The trans-relationship between the leaving group and the migrating substituent is also considered important for a successful 1,2-rearrangement. beilstein-journals.org

Semi-Pinacol Rearrangements in Fragment Coupling

The semi-pinacol rearrangement is a valuable transformation for the construction of carbon-carbon bonds and the creation of quaternary carbon centers. proquest.comresearchgate.net This reaction typically involves the 1,2-migration of a carbon or hydrogen atom in a 2-heterosubstituted alcohol, leading to the formation of a ketone or aldehyde. proquest.com

A convergent fragment coupling approach utilizing a semi-pinacol rearrangement has been described for the synthesis of complex diterpenoid alkaloids. This strategy involves the 1,2-addition of an organometallic C/D-bicycle to an A/F-ring epoxy ketone fragment, followed by a Lewis acid-catalyzed semi-pinacol reaction to couple the fragments and establish a key all-carbon quaternary center. proquest.com In this context, a bicyclo[3.2.1]octene fragment has been used as the nucleophile in the 1,2-addition step. proquest.com

The 6-azabicyclo[3.2.1]octane ring system, which is present in a range of biologically active molecules, can be prepared through a novel semi-pinacol rearrangement of cis-fused β-lactam diols. nih.govsoton.ac.uk This rearrangement proceeds with the exclusive migration of an N-acyl group. nih.govsoton.ac.uk

The influence of substituents on the bicyclo[3.2.1]octane framework can direct the course of the rearrangement. For instance, visible light photoredox-catalyzed cascade reactions of cycloalkanol-substituted 1H-indenes with N-arylsulfonyl protected 1-aminopyridinium salts proceed through a sequential N-centered radical addition and a semi-pinacol rearrangement to afford β-amino (spiro)cyclic ketones. researchgate.net

Skeletal Rearrangements in Bridged Bicyclic Systems

The rigid framework of bridged bicyclic systems like bicyclo[3.2.1]octane makes them prone to various skeletal rearrangements, often driven by the release of ring strain or the formation of more stable intermediates.

Oxygen Migration in Related Dioxabicyclic Systems

Studies on 6,8-dioxabicyclo[3.2.1]octan-4-ols have shown that skeletal rearrangements involving oxygen migration are highly dependent on the stereochemistry of the substrate. wikipedia.orgresearchgate.netnih.govresearchgate.net Treatment of these alcohols with thionyl chloride in the presence of pyridine can lead to an oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. wikipedia.orgresearchgate.netnih.govresearchgate.net This transformation proceeds through a chlorosulfite intermediate. wikipedia.orgresearchgate.netnih.govresearchgate.net Similar rearrangements can also be achieved under Appel conditions, proceeding via an alkoxytriphenylphosphonium intermediate. wikipedia.orgresearchgate.netnih.govresearchgate.net

Substrate-Dependent Outcomes in Rearrangement Pathways

The outcome of these rearrangements is highly substrate-dependent. A key factor is the configuration of the alcohol at C4. researchgate.netnih.gov When the C4-hydroxyl group is in an equatorial position, the oxygen at the 8-position (O8) migrates because it is properly aligned with the σ* orbital of the C4-O bond. wikipedia.orgnih.gov Conversely, when the C4-hydroxyl group is axial, the oxygen at the 6-position (O6) migrates. wikipedia.orgnih.gov In contrast, analogous allylic alcohols with endocyclic and exocyclic unsaturations undergo chlorination without rearrangement due to the formation of stable allylic cations. wikipedia.orgresearchgate.netnih.govresearchgate.net

The table below summarizes the substrate-dependent outcomes in the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols.

SubstrateReagentMajor ProductKey Mechanistic Feature
6,8-Dioxabicyclo[3.2.1]octan-4-ol (equatorial OH)SOCl₂/Pyridine2-Chloro-3,8-dioxabicyclo[3.2.1]octaneO8 migration
6,8-Dioxabicyclo[3.2.1]octan-4-ol (axial OH)SOCl₂/Pyridine2,4-Dioxabicyclo[2.2.2]octane derivativeO6 migration
Allylic 6,8-Dioxabicyclo[3.2.1]octan-4-olSOCl₂/PyridineChlorinated product (no rearrangement)Formation of a stable allylic cation

Ring-Opening and Ring-Rearrangement Metathesis of Bicyclo[3.2.1]octenes

Olefin metathesis provides a powerful tool for the transformation of cyclic olefins. In the case of bicyclo[3.2.1]octene systems, both ring-opening metathesis (ROM) and ring-rearrangement metathesis (RRM) are possible, with the outcome often depending on the substrate structure and reaction conditions.

The competitive ring-closing metathesis versus ring-rearrangement metathesis of bicyclo[3.2.1]octenes has been explored. beilstein-journals.orgrsc.orgresearchgate.net It was found that a tetraene-variant of bicyclo[3.2.1]octene undergoes ring-closing metathesis exclusively, yielding unique polycyclic bridged frameworks. beilstein-journals.orgrsc.org In contrast, a reduced triene version undergoes ring-rearrangement metathesis to give 5-6-5 fused ring systems. beilstein-journals.orgrsc.org The ring-opening cross-metathesis of oxabicyclo[3.2.1]octene derivatives has also been studied as a method for preparing substituted 4-pyrones, with the major competing reaction being ring-opening metathesis polymerization (ROMP). umich.edu Substituents on the bicyclic alkene can have a dramatic influence on which of these competing reactions occurs. umich.edu

C-C Bond Cleavage Reactions in Fluorinated Ketones

The cleavage of carbon-carbon bonds in ketones is a challenging but synthetically valuable transformation. The presence of fluorine atoms can significantly influence the reactivity of the ketone and facilitate C-C bond cleavage. Decarboxylative halogenation, for instance, is a method for converting carboxylic acids to organic halides via the selective cleavage of a carbon-carbon bond. acs.orgnih.gov

Lewis Acid Catalysis (e.g., BF3·OEt2) in Transformations of Bicyclic Ketones

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), play a significant role in promoting a variety of transformations in bicyclic ketones. These reactions often proceed through mechanisms involving the activation of carbonyl groups or other functionalities within the molecule, leading to cyclizations, rearrangements, and other complex chemical changes.

One notable application of BF₃·OEt₂ is in promoting cyclization reactions. For instance, it has been reported to catalyze the cyclization of metallocenyl enones to form cyclohexanone-fused metallocenes. This process is thought to occur via an unusual cationic 1,2-hydride shift followed by a Friedel-Crafts alkylative cyclization. nih.gov While direct studies on this compound are not extensively documented in this specific context, the known reactivity of BF₃·OEt₂ with enones suggests its potential to facilitate similar intramolecular cyclizations or rearrangements.

BF₃·OEt₂ is also widely used for the cleavage of epoxides, which can subsequently rearrange to form ketones. medcraveonline.com In some cases, this cleavage is accompanied by cyclization. medcraveonline.com The rearrangement of epoxides under the influence of boron trifluoride etherate is a critical step in the synthesis of various natural products. medcraveonline.com For example, the treatment of 6,6-dimethyl-1-p-tolylcyclohexene epoxide with BF₃·OEt₂ in benzene leads to the formation of an aldehyde, which is a precursor in the synthesis of the sesquiterpene cuprane. medcraveonline.com The conditions for such rearrangements are often critical, as there can be a tendency for further rearrangement to a ketone. medcraveonline.com

Furthermore, BF₃·OEt₂ has been employed in Nazarov cyclizations, where it facilitates the conversion of divinyl ketones into cyclic ketones. medcraveonline.com This type of reaction is instrumental in the synthesis of sesquiterpenes like trichodiene. medcraveonline.com The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which promotes the conrotatory electrocyclization of the pentadienyl cation intermediate.

In the context of fluorinated compounds, it is noteworthy that BF₃·OEt₂ can also act as a nucleophilic fluoride (B91410) source. dokumen.pub The mechanism is believed to involve the migration of a fluoride ion via an ate complex. dokumen.pub This dual role as both a Lewis acid and a potential fluorine source could lead to complex transformations when reacting with substrates like this compound.

The table below summarizes the types of transformations catalyzed by BF₃·OEt₂ in related ketone systems, which could be extrapolated to predict the potential reactivity of this compound.

Transformation Type Substrate Class Catalyst Key Mechanistic Steps Potential Application
CyclizationMetallocenyl enonesBF₃·OEt₂Cationic 1,2-hydride shift, Friedel-Crafts alkylation nih.govSynthesis of fused ring systems
Epoxide Cleavage and RearrangementEpoxidesBF₃·OEt₂Lewis acid-assisted ring-opening, rearrangement to ketone or aldehyde medcraveonline.comNatural product synthesis medcraveonline.com
Nazarov CyclizationDivinyl ketonesBF₃·OEt₂Formation of pentadienyl cation, electrocyclization medcraveonline.comSynthesis of cyclic ketones and sesquiterpenes medcraveonline.com
FluorinationVariousBF₃·OEt₂Formation of ate complex, fluoride transfer dokumen.pubSynthesis of fluorinated compounds

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigations published for the compound “this compound.” Consequently, the detailed analysis requested in the outline, including Density Functional Theory (DFT) studies, Ab Initio calculations, mechanistic probing, and prediction of electronic properties, cannot be provided at this time.

The fields of computational chemistry and quantum mechanics offer powerful tools for the in-depth analysis of molecular structures and reactivity. researchgate.netrsc.org Methodologies such as DFT and Ab Initio calculations are routinely employed to determine electronic structure, predict reaction mechanisms, and calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.netnih.gov These computational approaches are invaluable for understanding the behavior of novel chemical entities.

While general studies on related structures, such as other bicyclo[3.2.1]octane derivatives and fluorinated ketones, do exist, the strict requirement to focus solely on “this compound” prevents the inclusion of data from these analogous compounds. nih.govsapub.org

Therefore, until specific research focusing on the theoretical and computational aspects of “this compound” is published, it is not possible to generate the detailed and scientifically accurate article as outlined in the request.

Theoretical and Computational Investigations

Computational Analysis of Steric and Electronic Effects on Conformation and Reactivity

Detailed theoretical and computational investigations specifically targeting 3-Fluorobicyclo[3.2.1]oct-3-en-2-one, focusing on the steric and electronic effects influencing its conformation and reactivity, are not extensively available in the public domain. While computational studies have been conducted on a variety of other fluorinated and non-fluorinated bicyclic systems, direct computational analysis of this particular compound is not readily found in the current body of scientific literature.

General principles of computational chemistry suggest that the introduction of a fluorine atom at the C3 position of the bicyclo[3.2.1]oct-3-en-2-one framework would induce significant electronic and steric changes.

Electronic Effects:

Inductive Effect: The high electronegativity of the fluorine atom would exert a strong electron-withdrawing inductive effect (-I) on the enone system. This would decrease the electron density of the C=C double bond and the carbonyl group.

Mesomeric Effect: The fluorine atom also possesses lone pairs of electrons that could potentially participate in a +M (mesomeric) effect, donating electron density to the double bond. However, due to the poor overlap between the 2p orbitals of carbon and fluorine, this effect is generally weaker than the inductive effect.

Steric Effects:

Conformational Preferences: The bicyclo[3.2.1]octane skeleton can exist in several conformations. The steric bulk of the fluorine atom, although relatively small, could influence the conformational equilibrium of the ring system. Computational modeling would be necessary to determine the lowest energy conformation and the rotational barriers of the molecule.

Diastereoselectivity in Reactions: The steric hindrance posed by the fluorine atom could direct the approach of reagents in addition reactions, leading to specific diastereomers. For instance, in nucleophilic additions to the carbonyl group or electrophilic additions to the double bond, the fluorine atom could shield one face of the molecule, favoring attack from the less hindered side.

To provide quantitative insights into these effects, detailed computational studies employing methods such as Density Functional Theory (DFT) or ab initio calculations would be required. Such studies would allow for the calculation of various molecular properties, including:

Optimized molecular geometries and conformational energies.

Molecular orbital energies (HOMO and LUMO) to predict reactivity.

Natural Bond Orbital (NBO) analysis to quantify charge distribution and hyperconjugative interactions.

Transition state modeling to investigate reaction mechanisms and activation energies.

Without specific research articles focusing on this compound, any data tables or detailed findings would be purely speculative. The following table illustrates the type of data that such a computational study might generate.

Table 1: Hypothetical Calculated Properties of this compound

Property Calculated Value Method/Basis Set
Dipole Moment (Debye) Value e.g., B3LYP/6-31G*
HOMO Energy (eV) Value e.g., B3LYP/6-31G*
LUMO Energy (eV) Value e.g., B3LYP/6-31G*
NBO Charge on C2 Value e.g., B3LYP/6-31G*
NBO Charge on C3 Value e.g., B3LYP/6-31G*

Note: The values in this table are placeholders and would need to be determined by actual computational experiments.

Further research in this area would be valuable for understanding the fundamental chemistry of fluorinated bicyclic compounds and for the rational design of new synthetic methodologies and functional molecules.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, detailed information about the connectivity and chemical environment of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling patterns reveal the number of adjacent protons. For 3-Fluorobicyclo[3.2.1]oct-3-en-2-one, distinct signals are expected for the vinyl, bridgehead, and bridge protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H4 (vinyl)5.8 - 6.2Doublet of doublets (dd)J(H-F) ≈ 15-20, J(H-H) ≈ 2-4
H1 (bridgehead)2.8 - 3.2Multiplet (m)
H5 (bridgehead)2.6 - 3.0Multiplet (m)
H6exo, H6endo1.8 - 2.2Multiplets (m)
H7exo, H7endo1.6 - 2.0Multiplets (m)
H8syn, H8anti1.4 - 1.8Multiplets (m)

Note: The predicted values are based on the analysis of similar bicyclo[3.2.1]octene systems and the known effects of fluorine substitution.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying the electronic environment of the fluorine atom and confirming the success of a fluorination reaction. For this compound, a single resonance is expected, the chemical shift of which will be characteristic of a vinyl fluoride (B91410) adjacent to a carbonyl group.

Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F3-110 to -130Doublet (d)J(F-H4) ≈ 15-20

Note: Chemical shifts are referenced to a standard such as CFCl₃. The predicted shift is based on typical values for vinyl fluorides.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon and the fluorinated vinyl carbon are expected to be particularly downfield.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (carbonyl)195 - 205
C3 (C-F)150 - 160 (doublet, ¹J(C-F) ≈ 250-300 Hz)
C4115 - 125 (doublet, ²J(C-F) ≈ 10-20 Hz)
C1 (bridgehead)45 - 55
C5 (bridgehead)40 - 50
C630 - 40
C725 - 35
C830 - 40

Note: The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)), and the adjacent carbon will show a smaller two-bond coupling (²J(C-F)).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

While NMR provides detailed structural information, IR and UV-Vis spectroscopy offer complementary insights into the functional groups present and the electronic properties of the molecule.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its chemical bonds. It is particularly useful for identifying characteristic functional groups. The IR spectrum of this compound is expected to be dominated by a strong absorption band for the carbonyl (C=O) group and bands corresponding to the carbon-carbon double bond (C=C) and the carbon-fluorine (C-F) bond.

Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (α,β-unsaturated ketone)1680 - 1700Strong
C=C (alkene)1620 - 1660Medium
C-F (vinyl fluoride)1100 - 1250Strong
C-H (sp² hybridized)3010 - 3100Medium
C-H (sp³ hybridized)2850 - 3000Medium

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The presence of a conjugated system, such as the α,β-unsaturated ketone in this compound, gives rise to characteristic absorption bands. The primary electronic transitions of interest are the π → π* and n → π* transitions.

Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted Wavelength (λ_max, nm) Molar Absorptivity (ε)
π → π220 - 250High ( > 10,000)
n → π300 - 330Low ( < 100)

Note: The solvent used can influence the exact position of the absorption maxima.

Synthetic Applications and Future Research Directions

3-Fluorobicyclo[3.2.1]oct-3-en-2-one as a Versatile Synthetic Intermediate

The rigid bicyclo[3.2.1]octane core is a prevalent structural motif in a vast number of biologically active natural products. The introduction of a fluorine atom to this scaffold, as seen in this compound, is anticipated to modulate its biological activity and metabolic stability, making it a highly attractive building block for drug discovery.

Building Block for Complex Polycyclic Systems

The bicyclo[3.2.1]octane framework serves as a crucial starting point for the construction of more intricate polycyclic systems. Methodologies such as intramolecular Diels-Alder reactions of 5-vinyl-1,3-cyclohexadienes followed by cyclopropane (B1198618) ring opening have proven effective in elaborating this core into tricyclo[3.2.1.02,7]octane systems. mdpi.comresearchgate.net The enone functionality in this compound provides a handle for various cycloaddition and cyclization reactions. It is envisioned that this fluorinated analogue can undergo similar transformations, leading to novel, fluorine-containing polycyclic architectures. The presence of the electronegative fluorine atom can influence the electronics of the double bond, potentially altering the regioselectivity and stereoselectivity of these cycloadditions compared to its non-fluorinated counterpart.

Precursor for Fluorinated Stereochemically Complex Molecules

There is a significant demand for new synthetic routes to access complex molecules containing fluorine, particularly for applications in pharmaceuticals and chemical biology. academie-sciences.frsolvay.com Fluorinated amino acids, for instance, are incorporated into peptides to enhance their stability and binding affinity. academie-sciences.fr Tandem catalytic processes, such as ruthenium-catalyzed carbene addition/bicyclization of enynes, have been developed to produce fluorinated bicyclic amino esters. nih.govmsu.runih.gov this compound is a prime candidate to serve as a precursor for a new generation of stereochemically complex fluorinated molecules. Its ketone and fluoroalkene moieties can be selectively functionalized to introduce additional stereocenters, leading to a diverse range of fluorinated derivatives with potential biological applications.

Methodological Advancements in Fluorination and Bicyclic Core Synthesis

The synthesis of fluorinated bicyclic ketones like this compound relies on advancements in both fluorination techniques and methods for constructing the bicyclic core. Enantioselective organocatalytic α-fluorination of cyclic ketones has emerged as a powerful tool. nih.govprinceton.edu Catalytic systems based on cinchona alkaloids have been shown to effectively promote the asymmetric α-fluorination of various carbocyclic and heterocyclic ketones. princeton.edu Furthermore, metal-catalyzed approaches using palladium, copper, or nickel complexes have demonstrated high levels of enantioselectivity in the fluorination of β-ketoesters, a related class of compounds. acs.orgnih.gov

The construction of the bicyclic[3.2.1]octane skeleton itself can be achieved through various strategies, including intramolecular [3+2] nitrone cycloadditions and double Michael additions to cyclic dienones. A common route to the non-fluorinated bicyclo[3.2.1]oct-3-en-2-one involves the hydrolysis of 3-chlorobicyclo[3.2.1]oct-2-ene, which can be prepared from norbornene. orgsyn.org Adapting these methods to incorporate a fluorine atom regioselectively represents a key area of ongoing research.

Addressing Challenges in Stereoselective and Regioselective Synthesis of Fluorinated Bicyclic Ketones

A primary challenge in the synthesis of compounds like this compound is the precise control of stereochemistry and regiochemistry. The development of highly enantioselective methods for the α-fluorination of ketones has been a long-standing problem. nih.gov Recent breakthroughs have utilized organocatalysis, specifically primary amine-functionalized Cinchona alkaloids, to achieve high enantioselectivity in the fluorination of various cyclic ketones. nih.govprinceton.edu

The choice of catalyst can also dictate the diastereoselectivity when a pre-existing stereocenter is present in the molecule. nih.gov Furthermore, achieving regioselectivity in the fluorination of unsymmetrical ketones or during the construction of the bicyclic core remains a significant hurdle. The development of new catalytic systems that can differentiate between multiple reactive sites is crucial for the efficient and selective synthesis of specific isomers of fluorinated bicyclic ketones. Research into asymmetric alkylation of α-fluoro cyclic ketones using phase-transfer catalysts also shows promise for creating fluorinated quaternary carbon centers with high stereocontrol. rsc.org

Exploration of Novel Catalytic Systems for Derivatization and Transformation

The synthetic utility of this compound can be greatly expanded through the exploration of novel catalytic systems for its derivatization. The enone moiety is susceptible to a variety of transformations. For instance, palladium-catalyzed reactions are widely used for cross-coupling and rearrangement reactions. A palladium-catalyzed isomerization has been used to transform functionalized 2-vinyl-2,3,3a,4,5,6-hexahydro-2,3-benzofurans into bicyclo[3.2.1]octan-8-ones, demonstrating the power of this catalyst in skeletal rearrangements.

Ruthenium catalysts have shown remarkable activity in the tandem carbene addition and cyclopropanation of enynes to form fluorinated bicyclic systems. nih.govmsu.ru The application of similar catalytic systems to this compound could open pathways to novel derivatized structures. Additionally, the emergence of visible-light photoredox catalysis offers mild and efficient methods for introducing fluorinated groups and derivatizing aromatic compounds, which could be adapted for transformations of the bicyclic ketone. mdpi.com The development of Pd/Cu cooperative catalyst systems for reactions like defluorinative carbonylation highlights the potential for innovative transformations of fluorinated substrates. researchgate.net

Development of New Rearrangement Pathways for Structural Diversification

Rearrangement reactions offer a powerful strategy for increasing molecular complexity and accessing novel chemical scaffolds from readily available starting materials. wikipedia.org For bicyclic systems like 3-Fluorobicyclo[3.2.1]octane, several rearrangement pathways could be envisaged for structural diversification. The Cope rearrangement, a acs.orgacs.org-sigmatropic shift, has been utilized in the ring rearrangement of oxo-bridged bicyclo[3.2.1]octene derivatives to yield cyclopenta-fused dihydrofurans. nsf.gov

The Beckmann rearrangement of oximes derived from bicyclic ketones provides a route to nitrogen-containing bicyclic lactams, expanding the structural diversity. researchgate.net For example, this rearrangement has been applied to norbornanone derivatives to create functionalized azabicyclo[3.3.2]decanes and azabicyclo[3.2.2]nonanes. researchgate.net Other classic rearrangements like the Baeyer-Villiger oxidation could convert the ketone into a lactone, introducing further functionality. wiley-vch.de The thermal behavior of related fluorinated bicyclic systems, which can undergo cyclopropyl-allylic rearrangements, also suggests that thermal or acid-catalyzed conditions could induce novel skeletal reorganizations in this compound, leading to new and interesting molecular frameworks. researchgate.net

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